molecular formula C19H24N4O3 B2813585 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 953249-04-2

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2813585
CAS No.: 953249-04-2
M. Wt: 356.426
InChI Key: SMXXOMDJFKEFOD-UHFFFAOYSA-N
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Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 953249-04-2) is a synthetic organic compound with the molecular formula C19H24N4O3 and a molecular weight of 356.4 g/mol . This oxalamide derivative is of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel therapies for complex neurodegenerative and neuropsychiatric disorders. Compounds featuring the 1-benzylpiperidine scaffold are extensively studied for their potential interaction with key neurological targets . Contemporary research strategies focus on developing multi-target directed ligands that can simultaneously modulate cholinergic and serotonergic systems to address the multifaceted symptomatology of conditions like Alzheimer's disease . This compound is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14-11-17(22-26-14)21-19(25)18(24)20-12-15-7-9-23(10-8-15)13-16-5-3-2-4-6-16/h2-6,11,15H,7-10,12-13H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXXOMDJFKEFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzylpiperidine moiety and an isoxazole ring, which contribute to its biological activity. The IUPAC name is N'-[(1-benzylpiperidin-4-yl)methyl]-N-propyloxamide, and its molecular formula is C18H27N3O2C_{18}H_{27}N_{3}O_{2} .

Interaction with Acetylcholinesterase

One of the primary modes of action for this compound is its inhibition of acetylcholinesterase (AChE). AChE is crucial for the hydrolysis of acetylcholine in the synaptic cleft, and its inhibition leads to increased levels of acetylcholine, thereby enhancing cholinergic signaling. This mechanism suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE. The inhibition constant (IC50) values indicate potent interaction with the enzyme, which may lead to enhanced synaptic transmission in neural networks. The compound has also been shown to interact with muscarinic receptors, further influencing neurotransmission pathways .

In Vivo Studies

Research exploring the in vivo effects of this compound has indicated promising results in models of neuropathic pain. The compound was synthesized as part of a series aimed at developing new analgesics with reduced side effects compared to traditional opioids . Animal studies suggest that it may provide analgesic effects without the dependency issues associated with opioids.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

  • Neuropathic Pain Management : In a study involving rats with induced neuropathic pain, administration of this compound resulted in significant pain relief compared to control groups. The analgesic effect was attributed to its AChE inhibitory activity and modulation of pain pathways .
  • Cognitive Enhancement : Another study investigated the cognitive-enhancing properties of this compound in models of Alzheimer's disease. Results indicated improved memory retention and cognitive function in treated subjects, likely due to increased acetylcholine levels .

Comparison with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:

Compound NameStructureAChE InhibitionAnalgesic Activity
N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamideStructureModerateModerate
N1-(4-fluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamideStructureHighLow
This compound Current Compound High High

This table illustrates that while other compounds may exhibit varying degrees of AChE inhibition or analgesic activity, the current compound shows strong potential across both categories.

Scientific Research Applications

Medicinal Chemistry

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. The compound acts as a monoamine releasing agent, selectively influencing neurotransmitter systems such as dopamine and norepinephrine, which are crucial in mood regulation and cognitive function .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways .
  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, thereby enhancing cholinergic signaling .
  • Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities, mitigating oxidative stress and cellular damage .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique structure allows for modifications that can yield derivatives with altered functional groups, enhancing its applicability in various chemical reactions .

Study 1: Neuropharmacological Effects

A study assessed the effects of this compound on animal models exhibiting symptoms of depression and anxiety. The results indicated that the compound significantly reduced anxiety-like behavior and improved mood-related outcomes, suggesting its potential as an antidepressant .

Study 2: Interaction with Sigma Receptors

Another investigation focused on the affinity of this compound for sigma receptors. It was found to exhibit a high binding affinity for sigma1 receptors, which are implicated in various neuropsychiatric disorders. This interaction may contribute to its therapeutic effects and warrants further exploration for developing new treatments targeting these receptors .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with applications ranging from therapeutics to food additives. Below is a detailed comparison of structurally related oxalamides, focusing on substituents, synthesis, biological activity, and metabolic stability.

Structural Analogues with Piperidine/Pyrrolidine Moieties

Compounds with piperidine or pyrrolidine rings are often explored for their conformational flexibility and binding affinity.

Compound ID R1 Substituent R2 Substituent Activity Synthesis Yield Metabolic Notes Reference
13 (Ev1) 1-acetylpiperidin-2-yl, thiazole 4-chlorophenyl HIV entry inhibitor 36% Not reported
14 (Ev1) Pyrrolidin-2-yl, thiazole 4-chlorophenyl HIV entry inhibitor 39% Not reported
9,10,11 (Ev7,9,10) Piperazine-dichlorophenyl Pyrazole derivatives Not specified (likely CNS targets) 35–52% Not reported

Key Observations :

  • Piperidine/pyrrolidine-containing oxalamides (e.g., 13 , 14 ) exhibit antiviral activity, likely due to interactions with viral envelope proteins .
  • Synthesis yields vary significantly (36–53%), influenced by stereochemistry and purification challenges .
  • Metabolic data for these analogs are scarce, but piperidine rings generally undergo hepatic oxidation, which may influence pharmacokinetics.
Oxalamides with Aromatic/Heterocyclic Substituents

Aromatic and heterocyclic groups enhance binding to receptors or enzymes.

Compound ID R1 Substituent R2 Substituent Activity Metabolic Stability Reference
S336 (Ev2) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami agonist (Savorymyx® UM33) No amide hydrolysis in hepatocytes
1768,1769,1770 (Ev5,6) Methoxybenzyl derivatives Pyridinylethyl Flavoring agents Rapid metabolism; no amide hydrolysis
6,3,4,5 (Ev11) Adamantyl, benzyloxy Phenylpropyl, benzyloxy Not specified Not reported

Key Observations :

  • S336 and related flavoring agents (e.g., 1768–1770 ) demonstrate metabolic stability in amide bonds, with ester hydrolysis as the primary degradation pathway .
  • Adamantyl-containing oxalamides (Ev11) may exhibit unique pharmacokinetics due to their bulky, lipophilic structure .

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 1c ) enhance target selectivity, as seen in kinase inhibitors .
  • Hydroxybenzoyl derivatives (16 ) may act as prodrugs, requiring enzymatic activation for efficacy .

Table 1: Comparative Analysis of Oxalamide Derivatives

Feature Target Compound Closest Analogues (e.g., 13 , S336 )
Core Structure Oxalamide Oxalamide
R1 Group 1-benzylpiperidin-4-yl-methyl Acetylpiperidinyl (13), dimethoxybenzyl (S336)
R2 Group 5-methylisoxazol-3-yl 4-chlorophenyl (13), pyridinylethyl (S336)
Synthetic Yield Not reported 36–53% (piperidine analogs)
Metabolic Stability Unknown (inferred) Amide bonds stable in S336
Therapeutic Potential Hypothesized: antiviral, CNS Confirmed: antiviral (13), flavoring (S336)

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